Cas no 2140-76-3 (2′-O-Methyluridine)

2′-O-Methyluridine 化学的及び物理的性質

名前と識別子

-

- 2'-O-Methyluridine

- -2'-O-METHYLURIDINE

- 2'-O-METHYLURIDINE (CHIRAL)

- 2''-O-METHYLURIDINE CRYSTALLINE

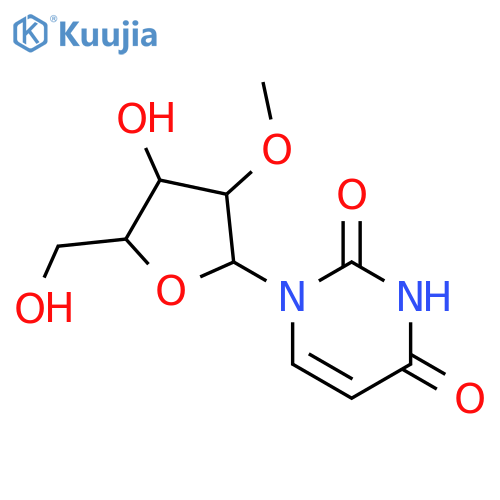

- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

- 1-((2R,3R,4R,5R)-4-Hydroxy-5

- 1-[(2R,3R,4R,5R)-4-hydroxy-3-methoxy-5-methylol-tetrahydrofuran-2-yl]pyrimidine-2,4-quinone

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxy-oxolan-2-yl]pyrimidine-2,4-dione

- 1-[(2S,3S,4R,5S)-4-hydroxy-5-(hydroxyMethyl)-3-Methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyriMidine-2,4-dione

- 2’-OMeUridine

- 2'-OMe uridine

- 2-O-Methyluridine

- 2′-O-Methyluridine

- UNII-399VZB6TMB

- O(2')-Methyluridine

- SCHEMBL25866

- 2140-76-3

- 2'-o-Methyluridine, AldrichCPR

- CHEBI:19227

- Q15632791

- EN300-19734319

- 2'-O-methyl-uridine

- 399VZB6TMB

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- DTXSID10943959

- PD158289

- 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

- MFCD00056054

- AKOS015850961

- HY-W011824

- 4-Hydroxy-1-(2-O-methylpentofuranosyl)pyrimidin-2(1H)-one

- 2'-O-Methyl Uridine

- 2 inverted exclamation marka-O-Methyluridine

- O2'-Methyluridine

- Uridine, 2'-O-methyl-

- CS-W012540

- AKOS015919383

- AS-12177

- BP-58662

- J-700070

- Uridine, 2'-O-methyl-; 2'-O-Methyluridine; O2'-Methyluridine; 1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione; 2'-Methoxy-2'-deoxyuridine

- DB-006206

-

- MDL: MFCD00056054

- インチ: 1S/C10H14N2O6/c1-17-8-7(15)5(4-13)18-9(8)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1

- InChIKey: SXUXMRMBWZCMEN-ZOQUXTDFSA-N

- ほほえんだ: O=C1NC(C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2OC)=O

計算された属性

- せいみつぶんしりょう: 258.08500

- どういたいしつりょう: 258.085

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 385

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -1.4

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.53

- ゆうかいてん: 159.0 to 163.0 deg-C

- 屈折率: 1.611

- PSA: 113.78000

- LogP: -2.19780

- 最大波長(λmax): 261(MeOH)(lit.)

- ようかいせい: 未確定

2′-O-Methyluridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- 危険カテゴリコード: 26/27/28

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- リスク用語:R26/27/28

2′-O-Methyluridine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2′-O-Methyluridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM336330-100g |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |

2140-76-3 | 98% | 100g |

$*** | 2023-03-29 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S18159-5g |

2′-O-Methyl-Uridine |

2140-76-3 | ,98% | 5g |

¥500.00 | 2021-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O26880-5g |

1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

2140-76-3 | 5g |

¥316.0 | 2021-09-08 | ||

| TRC | M338200-1g |

2'-O-Methyl Uridine |

2140-76-3 | 1g |

$ 75.00 | 2023-09-07 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007599-200mg |

2′-O-Methyluridine |

2140-76-3 | 98% | 200mg |

¥47 | 2023-09-09 | |

| TRC | M338200-25g |

2'-O-Methyl Uridine |

2140-76-3 | 25g |

$736.00 | 2023-05-17 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2290-1g |

2′-O-Methyluridine |

2140-76-3 | 98.0%(LC&T) | 1g |

¥590.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O26880-1g |

1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

2140-76-3 | 1g |

¥106.0 | 2021-09-08 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007599-1g |

2′-O-Methyluridine |

2140-76-3 | 98% | 1g |

¥83 | 2023-09-09 | |

| eNovation Chemicals LLC | Y1043804-25g |

1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |

2140-76-3 | 98% | 25g |

$90 | 2024-06-07 |

2′-O-Methyluridine サプライヤー

2′-O-Methyluridine 関連文献

-

Keisuke Koyasu,Akash Chandela,Yoshihito Ueno RSC Adv. 2023 13 25169

-

Ryohei Kajino,Shuichi Sakamoto,Yoshihito Ueno RSC Adv. 2022 12 11454

-

Ishwar Singh,Frances Heaney Org. Biomol. Chem. 2010 8 451

-

Dnyaneshwar B. Gophane,Burkhard Endeward,Thomas F. Prisner,Snorri Th. Sigurdsson Org. Biomol. Chem. 2018 16 816

-

Kun Wang,Li Wang,Guojing Zhao,Yong Liu,Fengchan Wang,Huan Song,Yin Sun,Zhaoshan Zhou,Xuechao Lu,Haibo Hu,Huantian Cui Food Funct. 2023 14 413

-

Malgorzata Honcharenko,Joanna Romanowska,Margarita Alvira,Martina Jezowska,Mikael Kjellgren,C. I. Edvard Smith,Roger Str?mberg RSC Adv. 2012 2 12949

-

Ivan Yanachkov,Boris Zavizion,Valeri Metelev,Laura J. Stevens,Yekaterina Tabatadze,Milka Yanachkova,George Wright,Anna M. Krichevsky,David R. Tabatadze Org. Biomol. Chem. 2017 15 1363

-

Shuji Ikeda,Takeshi Kubota,Dan Ohtan Wang,Hiroyuki Yanagisawa,Mizue Yuki,Akimitsu Okamoto Org. Biomol. Chem. 2011 9 6598

-

Tuomas L?nnberg,Kirsi-Maria Kero Org. Biomol. Chem. 2012 10 569

-

H. V. Jain,J. F. Boehler,D. Verthelyi,K. Nagaraju,S. L. Beaucage RSC Adv. 2017 7 42519

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides Pyrimidine nucleosides

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Pyrimidine nucleosides

- Solvents and Organic Chemicals Organic Compounds Acids/Esters

- Other Chemical Reagents

2′-O-Methyluridineに関する追加情報

2′-O-Methyluridine: A Comprehensive Overview

The compound with CAS No. 2140-76-3, commonly known as 2′-O-Methyluridine, is a nucleoside derivative that has garnered significant attention in the fields of biochemistry, pharmacology, and biotechnology. This molecule is a modified form of uridine, where a methyl group is attached to the oxygen atom at the 2′ position of the ribose sugar moiety. This modification imparts unique chemical and biological properties to 2′-O-Methyluridine, making it a valuable compound in various research and therapeutic applications.

2′-O-Methyluridine is naturally found in certain RNA molecules, such as transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a critical role in maintaining RNA stability and functionality. The methylation at the 2′ position prevents the ribose from being oxidized, thereby protecting the RNA from degradation. This property has been extensively studied in recent years, particularly in the context of RNA interference (RNAi) and CRISPR-Cas9 systems, where stable RNA molecules are essential for precise gene targeting and editing.

Recent advancements in synthetic biology have further highlighted the potential of 2′-O-Methyluridine as a building block for constructing modified RNA molecules with enhanced stability and functionality. For instance, researchers have successfully incorporated 2′-O-Methyluridine into synthetic messenger RNAs (mRNAs) to improve their translation efficiency and reduce immunogenicity. These findings have significant implications for the development of next-generation vaccines and gene therapies.

In addition to its role in RNA biology, 2′-O-Methyluridine has also been explored for its potential in antiviral therapy. Viruses such as influenza and hepatitis C rely on host cell machinery to replicate their genomes, often utilizing uridine derivatives as essential building blocks. By modifying uridine with a methyl group at the 2′ position, researchers have developed analogs that can inhibit viral replication without affecting host cells. This approach represents a promising strategy for developing broad-spectrum antiviral agents.

The synthesis of 2′-O-Methyluridine has been optimized over the years, with various chemical and enzymatic methods being reported in the literature. One notable advancement involves the use of recombinant glycosyltransferases to catalyze the transfer of methyl groups onto uridine derivatives. This enzymatic approach not only enhances yield but also ensures high purity, making it suitable for large-scale production.

From a structural standpoint, 2′-O-Methyluridine exhibits a unique conformation due to the steric hindrance introduced by the methyl group at the 2′ position. This conformational restriction influences its interactions with other nucleotides and proteins, thereby modulating its biological activity. Computational studies using molecular dynamics simulations have provided deeper insights into these interactions, paving the way for rational drug design based on 2′-O-Methyluridine derivatives.

In conclusion, 2′-O-Methyluridine is a versatile compound with diverse applications in molecular biology, pharmacology, and biotechnology. Its unique chemical properties and biological functions continue to be explored through cutting-edge research methodologies. As our understanding of this molecule deepens, it is likely to play an increasingly important role in advancing therapeutic interventions and biotechnological innovations.

2140-76-3 (2′-O-Methyluridine) 関連製品

- 1463-10-1(5-Methyluridine)

- 4105-38-8(2',3',5'-Tri-O-acetyluridine)

- 55486-09-4(5-Methyl-2′-O-methyluridine)

- 3083-77-0(1-beta-D-Arabinofuranosyluracil)

- 605-23-2(1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione)

- 951-78-0(2'-Deoxyuridine)

- 26287-69-4(1-((2S,3S,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione)

- 31448-54-1(1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 5983-09-5(2’,3’-Dideoxyuridine)

- 58-96-8(Uridine)